BenchChemオンラインストアへようこそ!

trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride

Conformational restriction Piperidine bioisostere X‑ray crystallography

trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1212322‑57‑0) is a racemic, stereochemically defined azabicyclic hydrochloride salt (C₆H₉ClF₃N, MW 187.59 g mol⁻¹). The compound belongs to the 3‑azabicyclo[3.1.0]hexane class and functions as a conformationally restricted analogue of 4‑trifluoromethylpiperidine, with the fused cyclopropane ring locking the piperidine nitrogen orientation.

Molecular Formula C6H9ClF3N
Molecular Weight 187.59 g/mol
CAS No. 1212322-57-0
Cat. No. B1419670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
CAS1212322-57-0
Molecular FormulaC6H9ClF3N
Molecular Weight187.59 g/mol
Structural Identifiers
SMILESC1C2C(C2C(F)(F)F)CN1.Cl
InChIInChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H/t3-,4+,5?;
InChIKeyRJEVOPRUJWDKRJ-FLGDEJNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride – A Conformationally Constrained CF₃-Piperidine Bioisostere


trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1212322‑57‑0) is a racemic, stereochemically defined azabicyclic hydrochloride salt (C₆H₉ClF₃N, MW 187.59 g mol⁻¹) [1]. The compound belongs to the 3‑azabicyclo[3.1.0]hexane class and functions as a conformationally restricted analogue of 4‑trifluoromethylpiperidine, with the fused cyclopropane ring locking the piperidine nitrogen orientation . Its primary research‑based design rationale is the fixation of the biologically active conformation to probe structure–activity relationships and improve target‑binding entropy relative to flexible 4‑CF₃‑piperidine congeners .

Why Unconstrained 4‑Trifluoromethylpiperidine Cannot Replace trans‑6‑(Trifluoromethyl)‑3‑azabicyclo[3.1.0]hexane Hydrochloride


In‑class substitution between 3‑azabicyclo[3.1.0]hexanes and monocyclic piperidines fails because the cyclopropane‑fused scaffold imposes a unique conformational constraint that alters the spatial orientation of the protonatable nitrogen and the CF₃ substituent . The unconstrained 4‑trifluoromethylpiperidine (logP ≈ 1.7, pKₐ ≈ 9.6) can interconvert between multiple chair conformers, whereas the bicyclic analogue restricts the nitrogen and CF₃ group into a fixed geometry, directly affecting molecular recognition at biological targets . This conformational locking can translate into measurable differences in lipophilicity (logP 0.45 vs. 1.70), hydrogen‑bonding vector presentation, and crystallographic unit‑cell packing . Consequently, simply ordering the flexible piperidine congener risks losing the specific pharmacophore geometry required for target engagement in muscarinic and triple‑reuptake‑inhibitor programmes.

Quantitative Differentiation Evidence for trans‑6‑(Trifluoromethyl)‑3‑azabicyclo[3.1.0]hexane Hydrochloride


Conformational Locking Verified by X‑Ray Crystallography vs. 4‑Trifluoromethylpiperidine

In the 2013 Synthesis paper that reports the first preparation of the compound, the authors obtained single‑crystal X‑ray structures for the cis‑ and trans‑isomers of the N‑benzyl‑protected precursor (compounds 12a and 14) . The crystallographic data confirm that the [3.1.0] bicyclic framework enforces a single, well‑defined conformation, contrasting with the multiple low‑energy conformers accessible to 4‑trifluoromethylpiperidine. The supporting information deposited with the article includes full crystallographic data, enabling direct comparison with published piperidine crystal structures.

Conformational restriction Piperidine bioisostere X‑ray crystallography

Calculated Lipophilicity (CLogP) Reduction of >1 Log Unit versus 4‑Trifluoromethylpiperidine

Multiple cheminformatics databases report a computed logP (CLogP) of 0.454 for the free base of the target compound [1]. In comparison, the structurally closest flexible analogue, 4‑trifluoromethylpiperidine, has an experimental logP of 1.70–1.88 . This represents a >1 log‑unit reduction in lipophilicity, a parameter strongly correlated with ADME properties such as solubility, metabolic stability, and off‑target promiscuity [2].

Lipophilicity CLogP Drug‑likeness

Characteristic ¹⁹F NMR Diagnostic Signal Differentiates Endo‑CF₃ Stereochemistry from Exo‑Isomer

The ¹⁹F NMR spectrum of trans‑6‑(trifluoromethyl)‑3‑azabicyclo[3.1.0]hexane hydrochloride in D₂O exhibits a doublet at δ = −68.39 ppm . This resonance arises from coupling of the CF₃ fluorines with the adjacent cyclopropane proton and serves as a diagnostic handle to distinguish the endo‑CF₃ isomer (the trans‑configured target) from its exo‑CF₃ counterpart. Vendor QC data sheets routinely rely on this spectral feature to confirm stereochemical identity upon batch release .

¹⁹F NMR Stereochemistry QC release

Validated Building‑Block Utility in Muscarinic M₁/M₄ Agonist and Triple‑Reuptake‑Inhibitor Programmes

The hydrochloride salt is explicitly cited in patent and vendor literature as a reactant for preparing azabicyclohexane‑derived muscarinic M₁ and M₄ agonists . Separately, the broader 3‑azabicyclo[3.1.0]hexane scaffold has produced highly potent triple reuptake inhibitors with Kᵢ values as low as 0.135 nM at the serotonin transporter (SERT) and oral bioavailability exceeding 30% in rats [1][2]. While the target compound itself has not been profiled in these specific assays, the scaffold’s demonstrated translation into sub‑nanomolar CNS‑active ligands supports the procurement value of this building block for initiating analogous medicinal chemistry campaigns.

Muscarinic agonists Triple reuptake inhibitors Building block

Differential HCV NS4B‑Targeting Annotation vs. NS3/4A Protease‑Targeted Azabicyclohexanes

Vendor‑curated biological annotations indicate that trans‑6‑(trifluoromethyl)‑3‑azabicyclo[3.1.0]hexane hydrochloride is directed at the HCV NS4B protein, a target distinct from the NS3/4A serine protease addressed by other 3‑azabicyclo[3.1.0]hexane derivatives such as narlaprevir [1]. NS4B is an essential component of the HCV replication complex involved in membranous web formation, and targeting NS4B represents a less‑exploited mechanism of action relative to NS3/4A protease or NS5A inhibitors [2]. While no head‑to‑head potency data are publicly available for this specific compound, the differential target annotation provides a unique directionality for antiviral probe development.

HCV NS4B Antiviral target

Commercially Available with Defined Stereochemical Purity (>95%) and Multi‑Vendor Sourcing

The target compound is available from multiple independent vendors with a minimum purity specification of ≥95% (HPLC) . The stereochemistry is explicitly specified as rel‑(1R,5S,6r) or (±)‑trans, and vendors provide batch‑specific quality documentation. Pricing for a single enantiomer or bulk quantities can vary by orders of magnitude—e.g., 100 mg of the 6‑endo hydrochloride has been listed at €3,864 , while the racemic mixture from alternative suppliers is more economical . This multi‑vendor sourcing with documented stereochemical configuration reduces single‑supplier dependency risks for long‑term medicinal chemistry programmes.

Procurement Stereochemical purity Supply chain

Where trans‑6‑(Trifluoromethyl)‑3‑azabicyclo[3.1.0]hexane Hydrochloride Delivers the Highest Procurement Value


Piperidine Bioisostere Replacement in CNS Lead Optimisation

Medicinal chemistry teams seeking to replace a flexible 4‑trifluoromethylpiperidine moiety can deploy this building block to rigidify the pharmacophore. The >1 log unit reduction in lipophilicity (CLogP 0.45 vs. 1.70) [1] and the single, crystallographically defined conformation make it a logical choice when the goal is to improve ligand efficiency and reduce off‑target promiscuity without sacrificing the CF₃ group’s metabolic stabilisation benefits.

Stereochemical Probe Synthesis for Muscarinic M₁/M₄ Agonist SAR

The compound is explicitly cited as a reactant for preparing azabicyclohexane‑derived muscarinic M₁ and M₄ agonists . Procurement of the trans‑isomer enables systematic exploration of endo‑ vs. exo‑CF₃ orientation effects on receptor subtype selectivity, a parameter that cannot be interrogated when using the achiral, flexible piperidine counterpart.

Antiviral Phenotypic Screening Library Expansion

With an annotated target of HCV NS4B—distinct from the NS3/4A protease addressed by other azabicyclohexanes —this compound can serve as a differentiated entry in antiviral screening decks. Its inclusion enables mechanism‑of‑action deconvolution in phenotypic replication assays, particularly when screened alongside NS3/4A‑ and NS5A‑targeted controls.

¹⁹F NMR‑Based QC Reference Standard for Isomeric Purity Verification

The characteristic ¹⁹F NMR doublet at δ = −68.39 ppm in D₂O provides an unambiguous analytical reference for confirming endo‑CF₃ stereochemistry. Procurement groups can use this spectral fingerprint to verify batch identity across different suppliers, reducing the risk of mis‑shipment of the exo‑isomer.

Quote Request

Request a Quote for trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.